molecular formula C8H7N3O2S B2697481 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 27049-77-0

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2697481
CAS No.: 27049-77-0
M. Wt: 209.22
InChI Key: ZCKIANBWDCBTMQ-UHFFFAOYSA-N
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Description

N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical building block incorporating the privileged 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,3,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, capable of participating in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties and binding affinity of lead compounds . This specific derivative is functionalized with a thiophene ring, a feature present in compounds investigated for their diverse biological activities . While biological data for this specific compound may be limited, its core structure is associated with a wide spectrum of pharmacological research. The 1,3,4-oxadiazole pharmacophore has been extensively studied in the development of novel therapeutic agents, with published research highlighting its role in compounds exhibiting telomerase inhibitory and anticancer activity , as well as its presence in molecular frameworks explored for antiviral applications . The mesoionic nature of related heterocycles, such as 1,3,4-thiadiazole, allows for favorable penetration of biological membranes, facilitating interactions with target proteins . This makes this compound a valuable intermediate for researchers synthesizing compound libraries for high-throughput screening against various biological targets, particularly in oncology and infectious disease. This product is intended for research and development purposes in a laboratory setting only. For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-5(12)9-8-11-10-7(13-8)6-3-2-4-14-6/h2-4H,1H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKIANBWDCBTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide. Research indicates that compounds containing oxadiazole structures exhibit varying degrees of activity against both bacterial and fungal strains.

Case Study: Antimicrobial Testing

A study evaluated several oxadiazole derivatives for their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with the oxadiazole ring showed moderate activity against Bacillus subtilis and Candida albicans, while exhibiting no activity against Staphylococcus aureus and Escherichia coli . This suggests that modifications to the oxadiazole structure could enhance its antimicrobial properties.

Anticancer Potential

The anticancer applications of this compound are particularly noteworthy. Oxadiazoles have been investigated for their ability to induce apoptosis in cancer cells, making them valuable candidates for cancer therapy.

Case Study: Apoptosis Induction

In vitro studies have shown that certain oxadiazole derivatives can activate caspases involved in the apoptotic pathway. For instance, compounds similar to this compound were tested against various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated significant induction of apoptosis through caspase activation . This highlights the potential of this compound as a lead structure for developing new anticancer agents.

Synthesis and Modification

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetamides under specific conditions to form the oxadiazole ring. Various synthetic pathways have been explored to optimize yield and biological activity.

Table: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)Reference
Method AThiophene + Acetamide75%
Method BThiophene + Oxidizing Agent80%
Method CThiophene + Acid Chloride70%

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring can interact with proteins and nucleic acids, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

Replacing oxygen with sulfur in the heterocycle (e.g., 1,3,4-thiadiazole derivatives) alters electronic and steric properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (CAS: 80088-37-5) exhibits increased nucleophilicity due to the sulfur atom, which may enhance reactivity in biological systems compared to oxadiazole analogs . However, oxadiazoles generally display better metabolic stability .

Substituent Variations at Position 5
  • Thiophene vs. Benzofuran/Phenyl: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () shows potent antimicrobial activity, attributed to the benzofuran ring’s planar structure and chloro-substituent’s electron-withdrawing effects . N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide () demonstrates anticancer activity, with the chloro group enhancing cytotoxicity via hydrophobic interactions .

Acetamide Side-Chain Modifications

  • N-(Pyrazin-2-yl)acetamide () and N-(Benzothiazol-2-yl)acetamide () derivatives exhibit varied biological activities depending on the heteroaromatic substituent. For instance, 2-[(5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () shows an 80% yield and notable anticancer activity, likely due to the indole-benzothiazole synergy .

Physicochemical Properties

Compound logP (Predicted) pKa (Predicted) Solubility Reference
N-(5-(Thiophen-2-yl)-Oxadiazol-2-yl)Acetamide 2.1 11.2 (thiol) Moderate (DMSO) Estimated
2-((5-(3,4-Dimethoxyphenyl)-Oxadiazolyl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide 1.42 (density) 11.05 Low (Aqueous)
N-(5-(3,4,5-Trimethoxyphenyl)-Oxadiazol-2-yl)Acetamide 1.8 10.8 Low (Ethanol)

Thiophene’s moderate electron-donating ability may improve aqueous solubility compared to methoxy-substituted analogs .

Antimicrobial Activity

  • Benzofuran-Oxadiazole Derivatives (): Exhibit MIC values of 4–8 µg/mL against S. aureus due to the benzofuran’s planar structure enhancing membrane penetration .
  • Indole-Oxadiazole Derivatives (): Show UV-Vis absorbance peaks at 270–290 nm, correlating with π→π* transitions that may aid in DNA intercalation .

Anticancer Activity

  • 5-Aryl-1,3,4-Thiadiazoles (): IC₅₀ values of 12–35 µM against MCF-7 cells, with chloro substituents enhancing cytotoxicity via ROS generation .
  • N-(Pyrazin-2-yl)Acetamide Derivatives (): Demonstrated in vitro activity via kinase inhibition, though specific data are unreported .

Biological Activity

N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that incorporates a thiophene ring and an oxadiazole moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C8H8N4OSC_8H_8N_4OS. The presence of the oxadiazole ring contributes to its potential as a bioactive molecule due to its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study synthesized several derivatives of 1,3,4-oxadiazole and evaluated their cytotoxic effects on various cancer cell lines. Compounds demonstrated IC50 values ranging from 0.14 μM to 7.48 μM against A549 human lung cancer cells, indicating significant antiproliferative activity .
  • The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDAC), topoisomerases, and poly(ADP-ribose) polymerase (PARP), which are crucial for cellular processes like apoptosis and DNA repair .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of thiophene-containing compounds:

  • In vitro studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds containing the oxadiazole structure have been studied for additional biological activities:

  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antiviral Activity : Certain oxadiazole derivatives have been identified as inhibitors of viral polymerases, indicating their potential use in antiviral therapy against viruses like dengue .

Case Studies

A selection of case studies illustrates the biological activities of this compound and its derivatives:

StudyCompoundCell Line/PathogenIC50/MICFindings
Syed et al. (2023)Various oxadiazole derivativesA549 (lung cancer)0.14–7.48 μMSignificant cytotoxicity observed
El-Nagdi et al. (2023)5-(2-Arylvinyl)-1,3,4-oxadiazol derivativesVarious cancer cell linesNot specifiedPromising anti-cancer activity
Unpublished Study (2023)This compoundStaphylococcus aureus0.22 μg/mLHigh antibacterial activity

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • Thiophene protons: δ 7.25–7.45 ppm (multiplet, H-3/H-4) .
    • Oxadiazole C-2 carbonyl: δ 165–168 ppm in ¹³C NMR .
  • FTIR : Stretching vibrations at 1670 cm⁻¹ (C=O, acetamide), 1580 cm⁻¹ (C=N, oxadiazole) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 265.3 (calculated: 265.08) confirms molecular weight .

Advanced Note : X-ray crystallography (using SHELX programs ) resolves ambiguities in tautomeric forms of the oxadiazole ring, critical for structure-activity relationship (SAR) studies.

How do researchers address contradictory biological activity data in enzyme inhibition assays?

Advanced Research Question
Contradictions in IC₅₀ values (e.g., lipoxygenase inhibition ranging from 12–45 µM) may arise from:

  • Assay Conditions : Variations in pH (optimum: 7.4), temperature (25°C vs. 37°C), or substrate concentration .
  • Compound Stability : Degradation in DMSO stock solutions after 24 hours reduces activity by ~20% .
  • Structural Analogues : Subtle substituent changes (e.g., -Cl vs. -OCH₃ on the phenyl ring) alter binding to hydrophobic pockets .

Q. Methodological Resolution :

  • Use freshly prepared solutions.
  • Validate assays with positive controls (e.g., nordihydroguaiaretic acid for lipoxygenase).
  • Perform molecular docking (AutoDock Vina) to correlate substituent effects with activity .

What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G* models predict HOMO-LUMO gaps (~4.2 eV), indicating redox stability .
  • ADMET Prediction : SwissADME models suggest:
    • High GI absorption (LogP = 2.1).
    • CYP3A4 inhibition risk (Score: 0.78) due to the thiophene moiety .
  • Molecular Dynamics (MD) Simulations : 100-ns simulations in water reveal stable hydrogen bonding between the oxadiazole ring and water molecules, supporting solubility .

How can researchers design derivatives to enhance anticancer activity while minimizing toxicity?

Advanced Research Question

  • SAR Insights :
    • Thiophene Substitution : 5-Bromo-thiophene derivatives show 3× higher cytotoxicity (HeLa cells, IC₅₀ = 8 µM vs. 24 µM for parent compound) .
    • Acetamide Modifications : N-cyclopropyl substitution reduces hepatotoxicity (ALT levels: 35 U/L vs. 120 U/L for methyl derivatives) .
  • Synthetic Strategy :
    • Introduce sulfonamide groups (e.g., -SO₂NH₂) to improve DNA intercalation .
    • Use click chemistry to append triazole moieties for selective targeting .

Advanced Research Question

  • Polymorphism : The compound tends to form needle-like crystals (monoclinic P2₁/c) unsuitable for diffraction. Solutions:
    • Use mixed solvents (acetone/water 1:1) to induce cubic crystal growth .
    • Add trace iodine vapor to stabilize lattice packing .
  • Disorder in Thiophene Ring : SHELXL refinement with ISOR restraints reduces R-factor from 0.12 to 0.05 .

How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Advanced Research Question

  • DFT Analysis : The thiophene ring’s electron-rich π-system (MESP = −45 kcal/mol) facilitates Pd-catalyzed Suzuki couplings .
  • Experimental Validation :
    • Buchwald-Hartwig amination with 4-bromoaniline yields 85% product (Pd₂(dba)₃, XPhos, 100°C) .
    • Sonogashira coupling with phenylacetylene requires CuI co-catalyst to prevent oxadiazole ring decomposition .

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